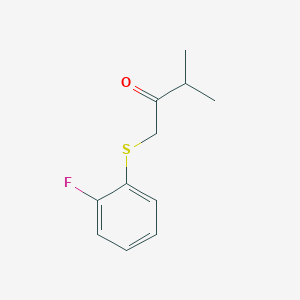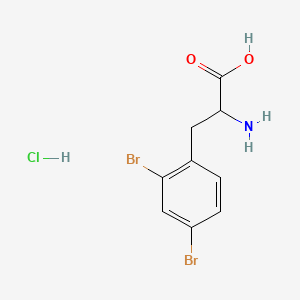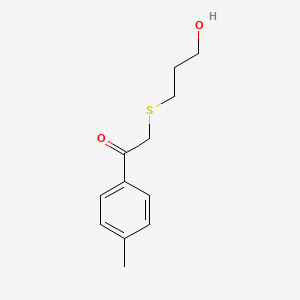
1-((2-Fluorophenyl)thio)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Fluorophenyl)thio)-3-methylbutan-2-one is an organic compound that features a fluorinated phenyl group attached to a thioether linkage, which is further connected to a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2-fluorothiophenol and 3-methylbutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. This step forms the thioether bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((2-Fluorophenyl)thio)-3-methylbutan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the thioether and ketone groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A compound with a similar fluorinated phenyl group but different functional groups.
Fluorinated Thiophenes: Compounds with fluorine atoms on a thiophene ring, used in various applications.
Uniqueness: 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one is unique due to its combination of a fluorinated phenyl group, thioether linkage, and ketone functional group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H13FOS |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H13FOS/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
HBTSOFHGOPYPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CSC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)




![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)



![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)

